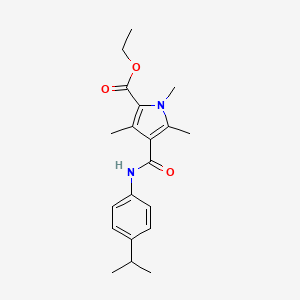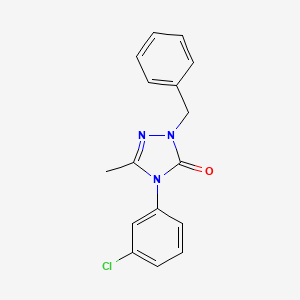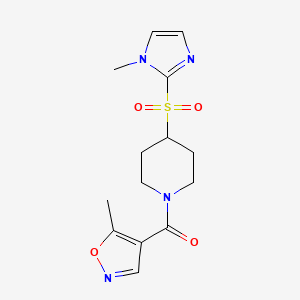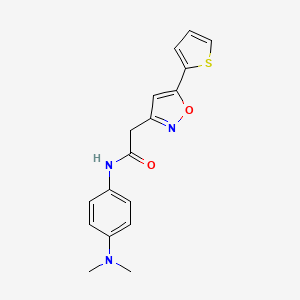
ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves carbamoylation, a process where a carbamoyl group is introduced into a molecule . Protodeboronation of pinacol boronic esters is another method that has been reported for the synthesis of related compounds .Chemical Reactions Analysis
The compound, being an organic molecule, is likely to undergo a variety of chemical reactions. For instance, compounds with a carbamoyl group can participate in reactions such as hydrolysis, reduction, and others . Boronic esters, like those mentioned in the synthesis, are known to be valuable building blocks in organic synthesis and can undergo various transformations .科学的研究の応用
Antibacterial and Immunobiological Activity
Research on compounds structurally related to ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate, such as ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, has shown promising antibacterial and immunobiological activities. These compounds were synthesized via a three-component reaction, and their structures were established using IR, PMR spectroscopy, and mass spectrometry. Their potential as antibacterial agents was evaluated, indicating a potential application for related compounds in developing new therapeutic agents (Gein et al., 2016).
Synthesis Methods
The synthesis of related heterocyclic compounds demonstrates the versatility of pyrrole derivatives in chemical reactions. For instance, ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate reacted with 1,3-dicarbonyl compounds to yield thieno[3,4-d]pyrimidines, showcasing a method for constructing complex heterocycles which could be applicable to the synthesis and functionalization of compounds similar to this compound (Ryndina et al., 2002).
Applications in Dyeing Textiles
Compounds with structural similarities have been explored for their dyeing properties on textiles. For example, ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate showed good levelness and fastness on polyester and nylon fabrics, suggesting that related compounds could serve as disperse dyes with potential industrial applications (Abolude et al., 2021).
Materials Science Applications
Additionally, heteroatom-containing compounds similar in structure have been utilized in materials science, such as in the fabrication of composite coatings for corrosion protection. These coatings, based on poly-3,4-ethylenedioxythiophene and modified with pyrrole derivatives, demonstrate the potential of pyrrole-based compounds in developing advanced materials for protective applications (Adamczyk & Kulesza, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 1,3,5-trimethyl-4-[(4-propan-2-ylphenyl)carbamoyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-7-25-20(24)18-13(4)17(14(5)22(18)6)19(23)21-16-10-8-15(9-11-16)12(2)3/h8-12H,7H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPRIBKBEAXPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)


![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)




![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)

